molecular formula C7H12N2O2 B2929113 (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one CAS No. 1909294-56-9

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one

Cat. No.: B2929113
CAS No.: 1909294-56-9
M. Wt: 156.185
InChI Key: RPIGKXDVVZPVFB-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and pre-clinical research, particularly for targeting the endocannabinoid system. It is important to note that while the specific (4aR,8aS) stereoisomer is the subject of this page, published scientific literature extensively discusses its closely related analogues, such as morpholine-3-one and hexahydro-pyrido[4,3-b][1,4]oxazin-3-one derivatives, as potent and reversible inhibitors of Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase that plays a critical role in the metabolism of endocannabinoids in the brain, making it a promising therapeutic target for a range of conditions. The primary research value of this compound and its analogues lies in the development of novel therapeutics and diagnostic tools for neuroinflammatory and neurodegenerative diseases. This includes potential applications in non-invasive Positron-Emission Tomography (PET) imaging to study pathologies such as Multiple Sclerosis, Alzheimer's disease, and Parkinson's disease . Furthermore, MAGL inhibition is being investigated for therapeutic benefits in areas including pain management, epilepsy, anxiety, and cancer . The scaffold serves as an alternative lead structure for designing reversible MAGL inhibitors, which could offer advantages over irreversible inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can refer to the published literature for synthetic routes, such as Ir-catalyzed one-pot condensations, to access related 1,3-oxazin-4-one structures .

Properties

IUPAC Name

(4aR,8aS)-1,4,4a,5,6,7,8,8a-octahydropyrido[3,4-d][1,3]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGKXDVVZPVFB-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one” with structurally related heterocycles, focusing on ring systems, substituents, and functional properties.

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) share a pyridine-pyrimidinone fused core but differ in the substitution pattern and ring saturation. Key distinctions include:

  • Substituents such as piperazine moieties (e.g., in 44g) improve solubility and target affinity, as seen in kinase inhibitor design .
  • Biological Relevance: Pyrido-pyrimidinones are frequently optimized for potency in cellular assays, whereas oxazinone derivatives may prioritize metabolic stability due to reduced ring strain .

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

The European Patent Application (2023) highlights compounds like 2-(3,4-dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , which feature:

  • Substituent Diversity : Methoxy groups and piperazine derivatives at positions 2 and 7 enhance interactions with hydrophobic pockets in biological targets, such as serotonin or dopamine receptors .
  • Pharmacological Implications: These derivatives exhibit tailored selectivity profiles compared to the simpler oxazinone scaffold, which lacks analogous substituent versatility .

Benzo-Oxazinone Analogues

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 157405-32-8) replaces the pyridine ring with a benzene ring, leading to:

  • Physicochemical Properties : Higher lipophilicity (MW 141.17 g/mol) may limit aqueous solubility relative to nitrogen-containing analogs .

Octahydro-Pyrido-Oxazinone Derivatives

The octahydro analog (CAS 1807937-61-6) shares the pyrido-oxazinone core but exhibits full saturation (C₇H₁₂N₂O₂). Key contrasts include:

  • Synthetic Utility : Octahydro derivatives serve as intermediates for stereoselective functionalization, whereas hexahydro variants may offer more reactive sites for derivatization .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Pyrido-oxazinone Not reported Estimated ~154* None (parent scaffold) Moderate flexibility, stereospecific
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido-pyrimidinone C₁₈H₂₀N₆O 336.39 Piperazine-pyridine substituent High cellular potency
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone C₂₀H₂₂N₄O₃ 366.42 3,4-Dimethoxyphenyl, piperazine Enhanced receptor selectivity
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one Benzo-oxazinone C₇H₇NO₂ 141.17 Methyl group at position 8 High lipophilicity
Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one Pyrido-oxazinone (saturated) C₇H₁₂N₂O₂ 156.18 None High rigidity, synthetic intermediate

*Estimated based on octahydro analog.

Research Findings and Implications

  • Activity vs. Stability: Pyrido-pyrimidinones (e.g., 44g) prioritize potency through bulky substituents, whereas oxazinones may favor metabolic stability due to reduced steric hindrance .
  • Stereochemical Sensitivity: The (4aR,8aS) configuration in the hexahydro derivative likely influences binding to chiral targets, a property less explored in racemic benzo-oxazinones .
  • Design Strategies: Substituent engineering in pyrido-pyrimidinones (e.g., methoxy groups, piperazines) offers a blueprint for optimizing the hexahydro-oxazinone scaffold for specific therapeutic applications .

Biological Activity

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one is a heterocyclic compound characterized by a fused ring system that includes both a pyridine and an oxazine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : (4aR,8aS)-1,4,4a,5,6,7,8,8a-octahydropyrido[3,4-d][1,3]oxazin-2-one
  • Molecular Formula : C7H12N2O2
  • CAS Number : 1909294-56-9

The unique structure of this compound contributes to its distinct chemical and biological properties. The fused ring system enhances its stability and reactivity compared to other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating various derivatives of heterocyclic compounds, this specific compound showed promising results against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions that are critical for cellular processes.

Research Applications

The compound's unique structural features make it a valuable building block in medicinal chemistry. Its applications extend beyond antimicrobial and anticancer research; it is also being explored for:

  • Neuroprotective Effects : Investigations into its potential neuroprotective properties are ongoing.
  • Material Science : Its unique properties are being studied for applications in developing new materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one, and how do reaction conditions influence stereochemical outcomes?

  • The compound’s synthesis often involves cyclization of precursor amines with carbonyl-containing reagents. For example, analogous heterocycles are synthesized via coupling reactions under controlled pH and temperature to preserve stereochemistry . Key steps include using chiral catalysts or enantiomerically pure starting materials to achieve the (4aR,8aS) configuration. Dynamic NMR studies (e.g., for dihydrobenzoxazines) can monitor conformational interconversion during synthesis .

Q. How can researchers validate the purity and structural integrity of this compound using chromatographic and spectroscopic methods?

  • High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate at pH 6.5) is recommended for purity assessment, as described in pharmacopeial methods for related pyrido-oxazinones . Mass spectrometry (HRMS) and 1^1H/13^13C NMR are critical for confirming molecular weight and stereochemistry. For example, HRMS data with <5 ppm mass accuracy is standard for structural validation .

Advanced Research Questions

Q. What strategies resolve contradictions in analytical data when characterizing impurities or degradation products of this compound?

  • Impurity profiling requires orthogonal techniques. For instance, if HPLC detects an unknown peak, LC-MS/MS can identify its molecular formula, while comparative NMR with reference standards (e.g., EP impurity standards like those for ofloxacin) clarifies structural deviations . Contradictions may arise from residual solvents or stereoisomers, necessitating gas chromatography (GC) or chiral stationary phase HPLC .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

  • Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can identify degradation products. For related benzoxazines, hydrolytic cleavage of the oxazinone ring is common under acidic/basic conditions, while photodegradation may occur via radical intermediates . Use inert atmospheres and desiccants to minimize moisture-driven degradation .

Q. What computational or experimental methods are effective for studying its conformational dynamics and interactions with biological targets?

  • Molecular docking (e.g., using AutoDock Vina) combined with MD simulations can predict binding modes to enzymes or receptors. For example, pyrido-oxazinones with substituents at the 4a-position show enhanced affinity for corticotropin-releasing factor receptors, validated via in vitro assays . Dynamic NMR and X-ray crystallography are experimental tools to resolve conformational states .

Methodological Considerations

Q. How can researchers optimize enantiomeric excess (ee) during synthesis, and what analytical techniques quantify stereochemical purity?

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) separates enantiomers, while polarimetry or circular dichroism (CD) quantifies ee. For diastereomeric intermediates, NOESY NMR can distinguish axial/equatorial substituents .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity, and how are they addressed?

  • Scaling up may introduce kinetic vs. thermodynamic control issues. Continuous flow reactors improve heat/mass transfer for reproducible stereochemistry. Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.